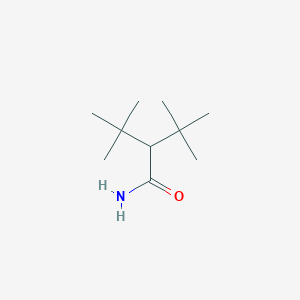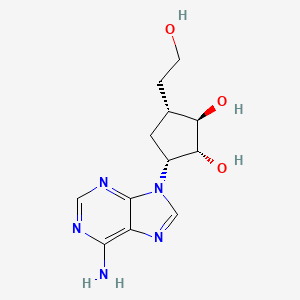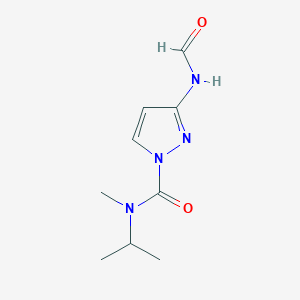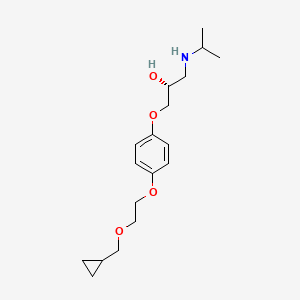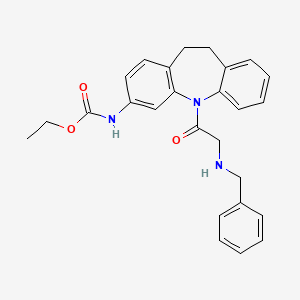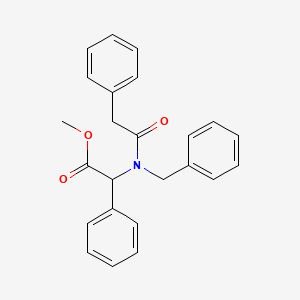
N-Benzyl-N-phenylacetylaminophenylacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-phenylacetylaminophenylacetic acid methyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-phenylacetylaminophenylacetic acid methyl ester can be synthesized through a multi-step process involving the esterification of carboxylic acids. One common method involves the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base .
Industrial Production Methods
Industrial production of esters, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Benzyl-N-phenylacetylaminophenylacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-N-phenylacetylaminophenylacetic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-phenylacetamide: Similar in structure but lacks the ester functional group.
PRL-8-53: A nootropic compound with a related structure but different functional groups and applications.
Properties
CAS No. |
83529-27-5 |
|---|---|
Molecular Formula |
C24H23NO3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[benzyl-(2-phenylacetyl)amino]-2-phenylacetate |
InChI |
InChI=1S/C24H23NO3/c1-28-24(27)23(21-15-9-4-10-16-21)25(18-20-13-7-3-8-14-20)22(26)17-19-11-5-2-6-12-19/h2-16,23H,17-18H2,1H3 |
InChI Key |
AXPDBEILXSPVLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

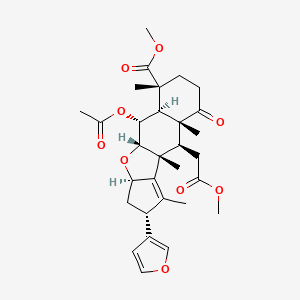
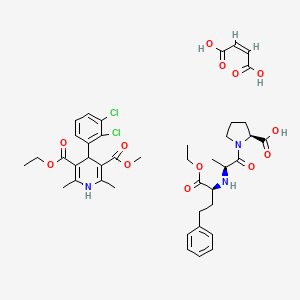
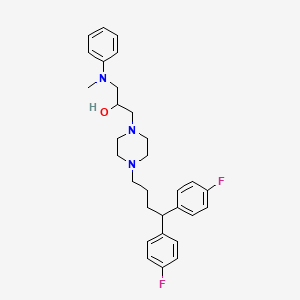
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

